molecular formula C9H6N4O2 B2574079 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 1315363-94-0

2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid

Cat. No.: B2574079
CAS No.: 1315363-94-0
M. Wt: 202.173
InChI Key: VQKFUSJHDXPSKA-UHFFFAOYSA-N
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Description

2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of a cyano group at the 6-position and an acetic acid moiety at the 2-position of the imidazo[1,2-b]pyridazine ring system. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridazine with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazines with various functional groups.

Scientific Research Applications

2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid involves its interaction with specific molecular targets. The cyano group and the imidazo[1,2-b]pyridazine ring system allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
  • 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
  • 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

Uniqueness

2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This compound exhibits higher selectivity and affinity for certain biological targets compared to its analogs, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-(6-cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-4-6-1-2-8-11-7(3-9(14)15)5-13(8)12-6/h1-2,5H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKFUSJHDXPSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315363-94-0
Record name 2-{6-cyanoimidazo[1,2-b]pyridazin-2-yl}acetic acid
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